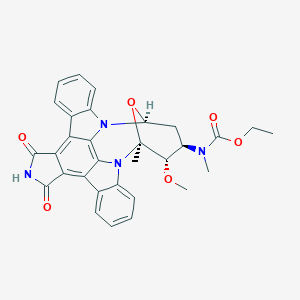
N-Ethoxycarbonyl-7-oxostaurosporine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethoxycarbonyl-7-oxostaurosporine, also known as this compound, is a useful research compound. Its molecular formula is C31H28N4O6 and its molecular weight is 552.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Indole Alkaloids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
N-Ethoxycarbonyl-7-oxostaurosporine has been studied for its ability to inhibit various cancer cell lines. Its mechanism primarily involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Research indicates that this compound can effectively reduce cell proliferation in several cancer types, including pancreatic and colorectal cancers.
Case Studies
- Pancreatic Cancer : In studies involving pancreatic ductal adenocarcinoma (PDAC) cell lines, this compound demonstrated significant antiproliferative effects. The compound was shown to inhibit CDK1 expression, leading to reduced cell growth and enhanced sensitivity to traditional chemotherapeutics like gemcitabine .
- Colorectal Cancer : Similar effects were observed in colorectal cancer models, where this compound was found to synergize with standard treatments, improving overall efficacy and reducing the viability of cancer stem cells .
Modulation of Drug Resistance
One of the significant challenges in cancer therapy is multidrug resistance (MDR). This compound has been investigated for its role in overcoming MDR by inhibiting P-glycoprotein (P-gp), a key player in drug efflux mechanisms that limit the effectiveness of anticancer drugs.
Research Findings
- Studies have shown that this compound can enhance the accumulation of chemotherapeutic agents within resistant cancer cells by inhibiting P-gp activity. This effect was particularly noted in combinations with camptothecin derivatives, where it helped to restore sensitivity to drugs that were previously ineffective due to resistance mechanisms .
Potential in Combination Therapies
The compound's ability to modulate various signaling pathways makes it a promising candidate for combination therapies. By integrating this compound with existing chemotherapeutics, researchers aim to enhance therapeutic outcomes while minimizing side effects.
Combination Studies
- In preclinical trials, combining this compound with other anticancer agents resulted in synergistic effects that improved overall survival rates in animal models . This approach is particularly beneficial for patients with advanced cancers who have limited treatment options.
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics and safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate favorable absorption and distribution characteristics, alongside a manageable toxicity profile when used at therapeutic doses.
Eigenschaften
CAS-Nummer |
143086-33-3 |
|---|---|
Molekularformel |
C31H28N4O6 |
Molekulargewicht |
552.6 g/mol |
IUPAC-Name |
ethyl N-[(2S,3S,4R,6S)-3-methoxy-2-methyl-16,18-dioxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylcarbamate |
InChI |
InChI=1S/C31H28N4O6/c1-5-40-30(38)33(3)19-14-20-34-17-12-8-6-10-15(17)21-23-24(29(37)32-28(23)36)22-16-11-7-9-13-18(16)35(26(22)25(21)34)31(2,41-20)27(19)39-4/h6-13,19-20,27H,5,14H2,1-4H3,(H,32,36,37)/t19-,20+,27+,31+/m1/s1 |
InChI-Schlüssel |
YYDZNUMDZXMMCI-ZEMYHKRKSA-N |
SMILES |
CCOC(=O)N(C)C1CC2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C7=C53)C(C1OC)(O2)C)C(=O)NC6=O |
Isomerische SMILES |
CCOC(=O)N(C)[C@@H]1C[C@H]2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C7=C53)[C@]([C@H]1OC)(O2)C)C(=O)NC6=O |
Kanonische SMILES |
CCOC(=O)N(C)C1CC2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C7=C53)C(C1OC)(O2)C)C(=O)NC6=O |
Synonyme |
N-ethoxycarbonyl-7-oxo-staurosporine N-ethoxycarbonyl-7-oxostaurosporine NA 382 NA-382 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















